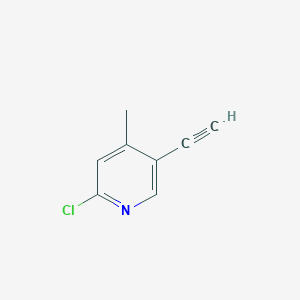

2-Chloro-5-ethynyl-4-methylpyridine

Description

2-Chloro-5-ethynyl-4-methylpyridine is a pyridine derivative featuring a chlorine atom at position 2, a methyl group at position 4, and an ethynyl group (–C≡CH) at position 5. The ethynyl group offers reactivity for further functionalization via coupling reactions (e.g., Sonogashira), making it valuable for constructing complex molecules.

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

2-chloro-5-ethynyl-4-methylpyridine |

InChI |

InChI=1S/C8H6ClN/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3 |

InChI Key |

JTQIKFYQBDCWFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C#C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethynyl-4-methylpyridine can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs palladium catalysts and boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-Chloro-5-ethynyl-4-methylpyridine may involve large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethynyl-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine carboxylic acids or ketones.

Reduction: Formation of alkenyl or alkyl pyridines.

Scientific Research Applications

2-Chloro-5-ethynyl-4-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethynyl-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Pyridine Derivatives

Key Observations :

- Bulkier substituents (e.g., 4-nitrophenyl) increase molecular weight (545 g/mol) and melting points (287°C) compared to smaller groups like ethynyl .

- Pyrimidine vs. pyridine : Pyrimidine derivatives (e.g., ) exhibit distinct electronic properties due to dual nitrogen atoms, affecting solubility and reactivity .

Key Differences :

- Iodination () requires diazotization, suitable for aromatic electrophilic substitution, while ethynyl introduction would likely employ cross-coupling reactions .

- Substituted phenyl derivatives (–5) utilize condensation with malononitrile, emphasizing the role of base catalysts (triethylamine) in facilitating cyclization .

Table 3: Antimicrobial Activity Trends ()

| Substituent | Microbial Inhibition Efficacy (Zone of Inhibition, mm) |

|---|---|

| –NO₂ (Nitro) | High (15–18 mm) |

| –Br (Bromo) | Moderate (12–14 mm) |

| –CH₃ (Methyl) | Low (8–10 mm) |

Pyridine vs. Pyrimidine Derivatives

Pyrimidine analogs () differ in aromatic system stability and electronic properties:

- Pyrimidines (two nitrogen atoms) exhibit stronger hydrogen-bonding capacity and altered acidity compared to pyridines .

- Substituent positioning : In 4-chloro-2-methylpyrimidine-5-carboxylate (), the ester group at position 5 may enhance solubility, contrasting with pyridine-based ethynyl derivatives’ hydrophobicity .

Application as Pharmaceutical Intermediates

- 2-Chloro-4-iodo-5-methylpyridine () is a validated intermediate in ERK2 inhibitors, underscoring the utility of halogenated pyridines in drug discovery .

- Ethynyl derivatives offer modularity for click chemistry or further functionalization, positioning them as versatile intermediates in targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.